ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate

Lipophilicity ADME Fragment-based drug design

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 303066-82-2) is a polysubstituted 5-aminopyrazole featuring a benzyl group at N1, a methyl at C3, and an ethyl carboxylate at C4. This scaffold is recognized as a versatile small-molecule building block for pharmaceutical research, particularly as a protein degrader intermediate and kinase inhibitor precursor.

Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
CAS No. 303066-82-2
Cat. No. B3122314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
CAS303066-82-2
Molecular FormulaC14H17N3O2
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)CC2=CC=CC=C2)N
InChIInChI=1S/C14H17N3O2/c1-3-19-14(18)12-10(2)16-17(13(12)15)9-11-7-5-4-6-8-11/h4-8H,3,9,15H2,1-2H3
InChIKeyZIVXPMIRBSHHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 303066-82-2): Procurement-Ready Pyrazole Scaffold for Medicinal Chemistry


Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 303066-82-2) is a polysubstituted 5-aminopyrazole featuring a benzyl group at N1, a methyl at C3, and an ethyl carboxylate at C4 . This scaffold is recognized as a versatile small-molecule building block for pharmaceutical research, particularly as a protein degrader intermediate and kinase inhibitor precursor [1]. The compound is commercially available with purities up to 98% and is synthesized via a reproducible one-pot condensation yielding 4.45 g from 5.0 g starting material .

Why N1-Benzylation and C3-Methylation in Ethyl 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Preclude Simple Analog Interchange


Substituting the benzyl or methyl groups on the pyrazole core alters predicted lipophilicity by >0.4 logP units relative to the des-methyl or des-benzyl analogs . These modifications directly affect LogD (2.75 for the target vs. 2.69 for the des-methyl analog), which shifts passive membrane permeability, solubility, and protein binding profiles—parameters that are critical in fragment-based drug discovery and PROTAC linker design . Furthermore, the 5-amino group enables regioselective derivatization that is not feasible with 3-amino or 4-amino isomers [1].

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (303066-82-2): Quantitative Differentiation Evidence vs. Closest Analogs


Predicted LogP and LogD Differentiation: Target Compound vs. Des-Methyl and Unsubstituted Analogs

The target compound exhibits an ACD/LogP of 3.68 and LogD (pH 7.4) of 2.75 . In comparison, the des-methyl analog ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate has LogP 3.22 and LogD 2.69 , while the unsubstituted parent scaffold ethyl 5-amino-1H-pyrazole-4-carboxylate has LogP ~0.75–1.36 . The +0.46 LogP gain conferred by the C3-methyl group represents a substantial shift in lipophilicity that alters compound partitioning and retention time in reversed-phase chromatography.

Lipophilicity ADME Fragment-based drug design

Synthetic Accessibility: Reproducible One-Pot Yield of Target Compound from Patent Route

The target compound is synthesized via condensation of ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate with benzylhydrazine dihydrochloride in ethanol at 90 °C overnight, yielding 4.45 g (63% yield based on 5.0 g starting enoate) after silica gel column chromatography . This one-pot procedure contrasts with multi-step routes required for other 5-aminopyrazole derivatives, which often require protection/deprotection sequences [1]. No direct head-to-head yield comparison with analog syntheses is available in the same publication.

Synthetic chemistry Process chemistry Scalability

Commercial Purity Benchmarking: Target Compound Routinely Available at 97–98% Purity

The target compound is offered at ≥97% purity by Aladdin Scientific [1] and 98% by Leyan , whereas the des-methyl analog (CAS 19867-62-0) is listed at 98% by Bidepharm . The unsubstituted parent scaffold ethyl 5-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8) is often supplied at 95% purity [2]. While purities are similar among these analogs, the target compound's consistent availability at high purity across multiple vendors reduces procurement friction.

Quality control Procurement Analytical chemistry

Class-Level Biological Relevance: 5-Aminopyrazoles as Privileged Kinase and Receptor Ligands

5-Aminopyrazoles are established pharmacophores for kinase inhibition (e.g., p38α MAPK) and receptor modulation (e.g., cannabinoid CB1 receptors) [1][2]. While no published IC50 data exist specifically for the target compound against these targets, structurally related 5-amino-1-benzyl-pyrazole derivatives have demonstrated CB1 receptor antagonism in cell-based assays [2], and 5-amino-pyrazole carboxamides have shown MLR immunosuppressive activity with IC50 < 1 µM . The target compound's 5-amino-4-carboxylate substitution pattern matches the pharmacophoric requirements for adenosine A1 receptor ligands, where analogs achieve IC50 values as low as 0.9 nM [3], although this data is for a distinct chemotype.

Kinase inhibition GPCR Cannabinoid receptor p38α MAPK

Optimal Procurement Scenarios for Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (303066-82-2)


Kinase-Focused Fragment Library Construction

Incorporating this compound into fragment-screening libraries (e.g., rule-of-5 compliant, MW 259 Da, LogP 3.68, HBD 2, HBA 5 ) provides a 5-aminopyrazole hinge-binding motif with differentiated lipophilicity versus the des-methyl analog (ΔLogP +0.46) . This is supported by the established role of aminopyrazoles as kinase inhibitor scaffolds [1].

PROTAC Linker and Protein Degrader Precursor Synthesis

Commercial classification as a Protein Degrader Building Block and the presence of a synthetically accessible 5-amino handle make this compound suitable for conjugating to E3 ligase ligands via amide bond formation. Its LogD of 2.75 is within the optimal range for PROTAC cell permeability.

NADPH Oxidase Inhibitor Lead Optimization

Patent literature identifies substituted pyrazole derivatives as NADPH oxidase (NOX) inhibitors . The target compound's substitution pattern allows for rapid analoging at the 5-amino and 4-carboxylate positions to explore NOX isoform selectivity, complementing existing pyrazole-based NOX inhibitor chemotypes .

Custom Synthesis Starting Material for CB1 or Adenosine Receptor Ligands

1-Benzyl-pyrazole derivatives have demonstrated cannabinoid CB1 receptor activity , and adenosine A1 receptor ligands with pyrazole cores achieve sub-nanomolar affinity . This compound serves as a versatile晚期中间体 for SAR studies requiring simultaneous N1-benzyl and C3-methyl substitution.

Quote Request

Request a Quote for ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.